Author: BenchChem Technical Support Team. Date: December 2025
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of 4-Bromo-3-chloro-2-fluoroaniline (CAS: 115843-99-7), a key intermediate in the pharmaceutical, agrochemical, and material science industries. Its unique trifunctional halogenated structure offers distinct advantages in controlling reactivity and regioselectivity in complex synthetic pathways.[1] This analysis objectively compares its utility and cost against viable alternatives, supported by representative experimental data and protocols to inform strategic procurement and application in research and development.
Cost Analysis: 4-Bromo-3-chloro-2-fluoroaniline and Alternatives
The procurement cost of a starting material is a critical factor in the economic viability of a synthetic route. The price of 4-Bromo-3-chloro-2-fluoroaniline is benchmarked against other structurally related halogenated anilines that could serve as alternative building blocks. The following table summarizes market pricing for research-grade quantities.
Table 1: Cost Comparison of Halogenated Aniline Intermediates
| Compound |
CAS Number |
Supplier Example |
Price (5g) |
Price (25g) |
Price (100g) |
| 4-Bromo-3-chloro-2-fluoroaniline | 115843-99-7 | Matrix Scientific[2] | $25.00 | $54.00 |
31.00) | €46.00 (~
49.00)∣€111.00(
119.00) |
| 4-Bromo-3-fluoroaniline | 656-65-5 | Sigma-Aldrich | $33.30 (for 5g) | - | - |
| 4-Bromo-2-fluoroaniline | 367-24-8 | Sigma-Aldrich[
3] | - | - | - |
| 3-Chloro-4-fluoroaniline | 367-21-5 | Multiple Vendors | - | - | - |
| 3-Chloro-2-fluoroaniline | 2106-04-9 | Sigma-Aldrich | - | - | - |
Performance and Benefit Analysis
The primary "benefit" of 4-Bromo-3-chloro-2-fluoroaniline lies in its synthetic versatility, which stems from its distinct electronic and steric properties.
-
Controlled Reactivity : The presence of three different halogens (F, Cl, Br) and an amine group on the aromatic ring allows for highly selective, stepwise functionalization. The bromine atom is the most common site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), leaving the chlorine and fluorine atoms untouched for subsequent transformations.
-
Pharmaceutical & Agrochemical Scaffolding : This molecule serves as a crucial precursor for Active Pharmaceutical Ingredients (APIs) and agrochemicals (pesticides, herbicides).[1] The specific halogen arrangement can enhance the biological activity, metabolic stability, and binding affinity of the final product.[1][4]
-
Material Science Applications : The unique electronic properties imparted by the halogens make it a valuable component in the synthesis of specialized dyes, pigments, and polymers, where it can improve thermal stability and chemical resistance.[1]
Table 2: Feature-Benefit Comparison
| Feature |
Benefit in Synthesis |
Target Industry |
| Ortho-Fluoro Group |
Influences the acidity and conformation of the amine group; can participate in hydrogen bonding. |
Pharmaceuticals |
| Meta-Chloro Group |
Electron-withdrawing, influencing the regioselectivity of further substitutions. |
Pharmaceuticals, Agrochemicals |
| Para-Bromo Group |
Excellent leaving group for predictable C-C and C-N bond formation via cross-coupling. |
All |
| Amine Group | A versatile handle for diazotization, acylation, and alkylation reactions. | All |
Comparison with Alternatives
While other di-halogenated anilines exist, they lack the trifunctional handle that 4-Bromo-3-chloro-2-fluoroaniline provides.
-
4-Bromo-2-fluoroaniline : Lacks the chloro substituent, offering fewer sites for sequential functionalization and a different electronic profile. It is used in the synthesis of Vandetanib, a cancer therapeutic, highlighting the importance of specific halogenation patterns.[5]
-
3-Chloro-4-fluoroaniline : This isomer is a key intermediate for drugs like the tyrosine kinase inhibitor Lapatinib.[6] Its synthesis is well-established, often via the reduction of 3-chloro-4-fluoronitrobenzene.[7][8][9] The choice between this and the title compound depends entirely on the desired final molecular architecture.
-
Standard Substituted Anilines : Simpler anilines are cheaper but require more complex, multi-step synthetic routes to achieve the same level of functionalization, often with lower overall yields and greater purification challenges.
// Nodes
A [label="4-Bromo-3-chloro-\n2-fluoroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [label="Alternative 1:\nDi-halogenated Aniline\n(e.g., 3-Chloro-4-fluoroaniline)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Alternative 2:\nMono-halogenated Aniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cost [label="Cost", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Complexity [label="Synthetic Complexity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Versatility [label="Functional Versatility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships
A -> Cost [label="Higher", color="#5F6368"];
B -> Cost [label="Moderate", color="#5F6368"];
C -> Cost [label="Lower", color="#5F6368"];
A -> Complexity [label="Lower\n(for target molecule)", color="#5F6368"];
B -> Complexity [label="Variable", color="#5F6368"];
C -> Complexity [label="Higher\n(requires more steps)", color="#5F6368"];
A -> Versatility [label="High\n(3 distinct halogens)", color="#5F6368"];
B -> Versatility [label="Moderate\n(2 distinct halogens)", color="#5F6368"];
C -> Versatility [label="Low\n(1 halogen)", color="#5F6368"];
}
}
Caption: Decision factors for selecting a halogenated aniline intermediate.
Experimental Protocols
The following protocols are representative of common synthetic applications for halogenated anilines and are adapted from established methodologies for cross-coupling reactions.
This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling of 4-Bromo-3-chloro-2-fluoroaniline with an arylboronic acid.
Materials:
-
4-Bromo-3-chloro-2-fluoroaniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-3-chloro-2-fluoroaniline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve palladium(II) acetate and the phosphine ligand in the toluene portion of the solvent mixture under an inert atmosphere.
-
Add the catalyst solution and the water portion to the main reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
// Nodes
Start [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reagents [label="Add Anilino-Br,\nBoronic Acid, Base", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catalyst [label="Prepare & Add\nPd Catalyst/Ligand\n+ Solvents", fillcolor="#FBBC05", fontcolor="#202124"];
Reaction [label="Heat & Stir\n(90-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Workup [label="Cool, Dilute,\n& Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purify [label="Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow
Start -> Reagents;
Reagents -> Catalyst;
Catalyst -> Reaction;
Reaction -> Workup;
Workup -> Purify;
Purify -> Product;
}
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
This protocol outlines a general procedure for the C-N bond formation using 4-Bromo-3-chloro-2-fluoroaniline as the aryl halide source.[6]
Materials:
-
4-Bromo-3-chloro-2-fluoroaniline (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
A suitable phosphine ligand (e.g., XPhos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry reaction vessel.
-
Add the anhydrous solvent, followed by 4-Bromo-3-chloro-2-fluoroaniline and the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS until the starting aniline is consumed.
-
Cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue via flash chromatography to yield the desired N-aryl product.
Conclusion
4-Bromo-3-chloro-2-fluoroaniline presents a compelling case for its use in complex, multi-step syntheses where precise control over reactivity is paramount. While its initial procurement cost is higher than simpler halogenated anilines, this is often offset by significant benefits:
-
Higher Synthetic Efficiency : The ability to perform selective, sequential cross-coupling reactions can shorten synthetic routes, reduce the number of protection/deprotection steps, and ultimately increase overall yield.
-
Novel Chemical Space : It provides access to novel molecular architectures that are difficult to synthesize using less functionalized precursors.
-
Predictable Reactivity : The well-defined reactivity of the para-bromo position in the presence of other halogens allows for reliable and scalable reaction design.
For research and development programs focused on creating novel pharmaceuticals or high-performance materials, the strategic cost of using 4-Bromo-3-chloro-2-fluoroaniline is justified by its potential to accelerate discovery and create valuable intellectual property. For large-scale manufacturing, a thorough process optimization and cost analysis would be required, but the initial investment in this versatile building block can lead to more efficient and innovative production pathways.
References